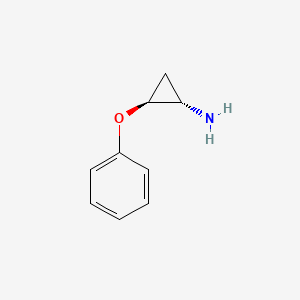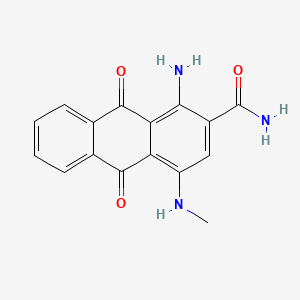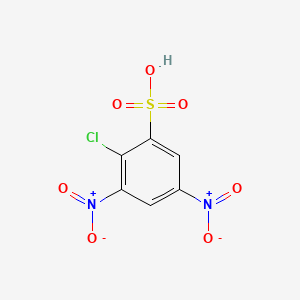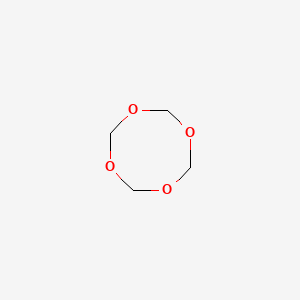
trans-2-Phenoxycyclopropylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-2-Phenoxycyclopropylamine: is an organic compound that belongs to the class of cyclopropylamines It is characterized by a cyclopropane ring substituted with a phenoxy group and an amine group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Phenoxycyclopropylamine typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of styrene with ethyl diazoacetate to form cis,trans-ethyl 2-phenylcyclopropanecarboxylate. This intermediate is then isomerized using anhydrous sodium ethoxide to yield predominantly the trans isomer. The ester is subsequently hydrolyzed to the corresponding carboxylic acid, which is then converted to the amine via a Curtius rearrangement involving thionyl chloride and sodium azide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs optimized conditions to enhance yield and purity. The use of high-purity reagents and controlled reaction environments is crucial to minimize impurities and achieve consistent product quality.
化学反応の分析
Types of Reactions: trans-2-Phenoxycyclopropylamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or imines.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.
Major Products Formed:
Oxidation: Formation of oxides or imines.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted cyclopropylamines.
科学的研究の応用
Chemistry: trans-2-Phenoxycyclopropylamine is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a monoamine oxidase inhibitor (MAOI). This property makes it a candidate for the treatment of neurological disorders such as depression and anxiety .
Industry: The compound is also explored for its applications in the development of agrochemicals and pharmaceuticals. Its ability to undergo diverse chemical reactions makes it a versatile intermediate in the synthesis of various bioactive compounds.
作用機序
The primary mechanism of action of trans-2-Phenoxycyclopropylamine involves the inhibition of monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters such as dopamine, norepinephrine, and serotonin. By inhibiting MAO, the compound increases the levels of these neurotransmitters in the brain, which can help alleviate symptoms of depression and anxiety .
類似化合物との比較
trans-2-Phenylcyclopropylamine: Another cyclopropylamine with a phenyl group instead of a phenoxy group.
trans-2-Phenylcyclopropylamine Hydrochloride: The hydrochloride salt form of trans-2-Phenylcyclopropylamine, used for similar applications.
Uniqueness: trans-2-Phenoxycyclopropylamine is unique due to the presence of the phenoxy group, which can influence its chemical reactivity and biological activity
特性
CAS番号 |
702-27-2 |
|---|---|
分子式 |
C9H11NO |
分子量 |
149.19 g/mol |
IUPAC名 |
(1R,2R)-2-phenoxycyclopropan-1-amine |
InChI |
InChI=1S/C9H11NO/c10-8-6-9(8)11-7-4-2-1-3-5-7/h1-5,8-9H,6,10H2/t8-,9-/m1/s1 |
InChIキー |
LWTVCQHYQVDFLN-RKDXNWHRSA-N |
SMILES |
C1C(C1OC2=CC=CC=C2)N |
異性体SMILES |
C1[C@H]([C@@H]1OC2=CC=CC=C2)N |
正規SMILES |
C1C(C1OC2=CC=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















